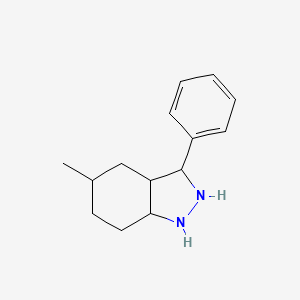
6-chloro-8aH-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in many natural alkaloids. The presence of a chlorine atom at the 6th position and a keto group at the 3rd position in this compound makes it a unique and interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzylamine with ethyl acetoacetate under acidic conditions. This reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. Another method involves the use of palladium-catalyzed coupling reactions, where 2-chlorobenzaldehyde is reacted with an appropriate alkyne in the presence of a palladium catalyst to form the isoquinoline core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Palladium-catalyzed reactions are particularly favored in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloro-8aH-isoquinolin-3-ol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: 6-chloro-8aH-isoquinolin-3-ol.
Substitution: Various substituted isoquinolines, depending on the nucleophile used.
Scientific Research Applications
6-chloro-8aH-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-8aH-isoquinolin-3-one involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 6-chloro-8aH-isoquinolin-3-one, lacking the chlorine and keto substituents.
6-chloroisoquinoline: Similar to this compound but without the keto group.
8aH-isoquinolin-3-one: Lacks the chlorine substituent at the 6th position.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. These structural features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
6-chloro-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-6H |
InChI Key |
KJQWXDCMOWCBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=O)N=CC21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345907.png)
![N-(4-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345910.png)


![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B12345922.png)
![N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine](/img/structure/B12345927.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345930.png)


![3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12345968.png)
![5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide](/img/structure/B12345981.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12345993.png)
![Ethyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345996.png)
